molecular formula C27H32N2O8 B613625 Boc-Thr(Ala-Fmoc)-OH CAS No. 909115-21-5

Boc-Thr(Ala-Fmoc)-OH

Cat. No.: B613625
CAS No.: 909115-21-5
M. Wt: 512.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide is a protected amino acid derivative commonly used in peptide synthesis. The tert-butoxycarbonyl group protects the amino group, while the 9-fluorenylmethyloxycarbonyl group protects the side chain of alanine. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide involves multiple steps:

    Protection of Threonine: Threonine is first protected with a group using in the presence of a base such as .

    Coupling with Alanine: The protected threonine is then coupled with using a coupling reagent like in an organic solvent such as .

    Purification: The final product is purified using techniques like to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: undergoes several types of reactions:

    Deprotection: The and groups can be removed under specific conditions to expose the amino and side chain groups.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

    Deprotection: The group is typically removed using , while the group is removed using in .

    Coupling: Common reagents include and in organic solvents like .

Major Products

The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various biochemical applications.

Scientific Research Applications

tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.

    Drug Development: The compound is used in the development of peptide-based drugs, offering a method to create specific sequences for therapeutic purposes.

    Biomaterials: It is used in the design of biomaterials for tissue engineering and regenerative medicine.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The tert-butoxycarbonyl and 9-fluorenylmethyloxycarbonyl groups protect the amino and side chain groups, respectively, preventing unwanted side reactions during the synthesis process. Once the desired peptide sequence is formed, these protective groups are removed to yield the final product.

Comparison with Similar Compounds

tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: is unique due to its dual protective groups, which offer enhanced stability and specificity in peptide synthesis. Similar compounds include:

  • tert-butoxycarbonyl-glycine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide
  • tert-butoxycarbonyl-serine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide
  • tert-butoxycarbonyl-valine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide

These compounds share similar protective groups but differ in the amino acids involved, offering a range of options for peptide synthesis depending on the desired sequence and properties.

Properties

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYWPMYAPYVGF-DMPWYTOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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